
4,4-Diethylpiperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C9H18ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylpiperidine-1-sulfonyl chloride typically involves the reaction of 4,4-diethylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{4,4-Diethylpiperidine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4,4-Diethylpiperidine-1-sulfonyl chloride is widely used in scientific research due to its reactivity and functional group versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethylpiperidine-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
4,4-Diethylpiperidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and piperidine derivatives. Some similar compounds include:
4-Methylpiperidine-1-sulfonyl chloride: Similar structure but with a methyl group instead of diethyl groups.
Piperidine-1-sulfonyl chloride: Lacks the diethyl substitution, making it less sterically hindered.
4,4-Diethylpiperidine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the piperidine ring with the sulfonyl chloride functional group, providing a balance of reactivity and steric hindrance that can be advantageous in specific synthetic applications.
Properties
Molecular Formula |
C9H18ClNO2S |
|---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
4,4-diethylpiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C9H18ClNO2S/c1-3-9(4-2)5-7-11(8-6-9)14(10,12)13/h3-8H2,1-2H3 |
InChI Key |
FRUTWTLCIZKKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)S(=O)(=O)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


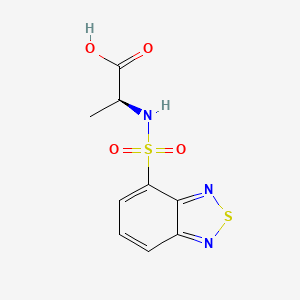
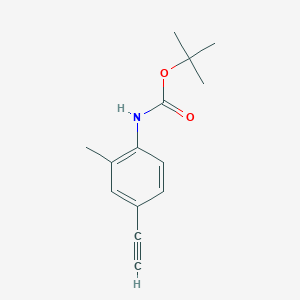
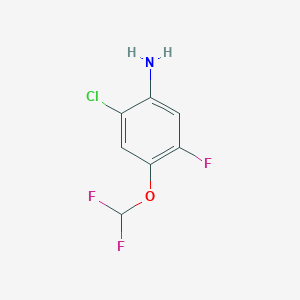

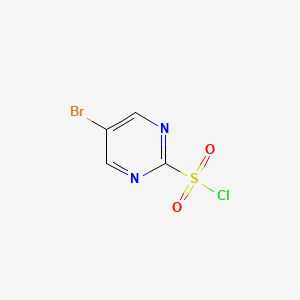



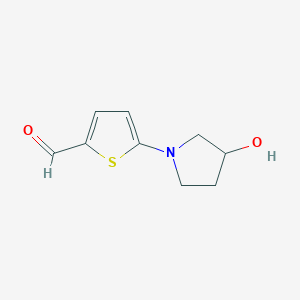

![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
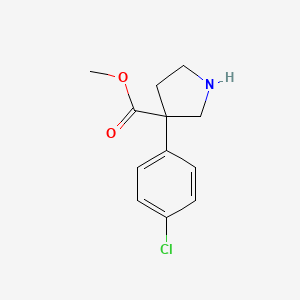
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
